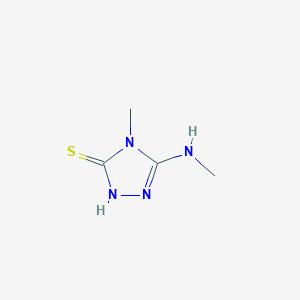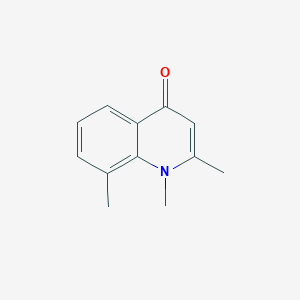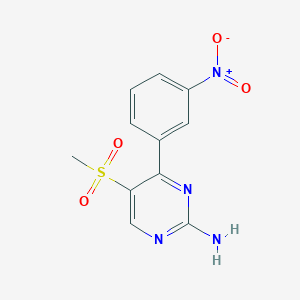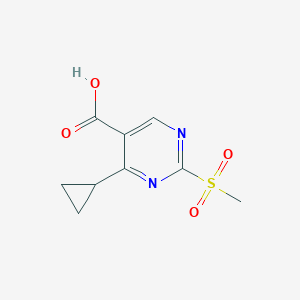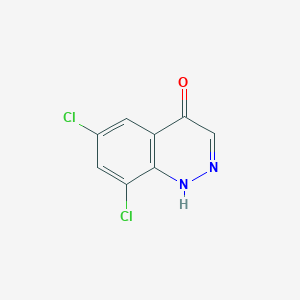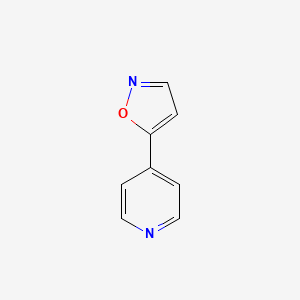
5-(Pyridin-4-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-4-yl)isoxazole is a heterocyclic compound that features both a pyridine ring and an isoxazole ring These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which forms isoxazolines. These isoxazolines can then be oxidized to yield isoxazoles . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly conditions and reagents to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carbonyl compounds, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
5-(Pyridin-4-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The pyridine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as 3-aryl-4,5-bis(pyridin-4-yl)isoxazole and 3-(4-methylphenyl)-1,2-oxazol-5-ylphenyl .
Uniqueness
5-(Pyridin-4-yl)isoxazole is unique due to its specific combination of the pyridine and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H6N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H |
InChI Key |
FHSZLDCMPCQJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



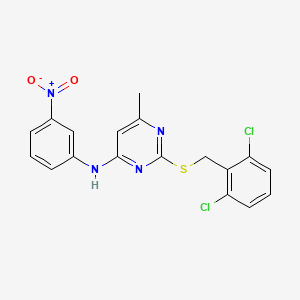
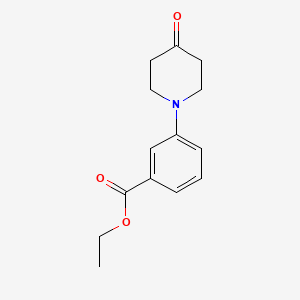

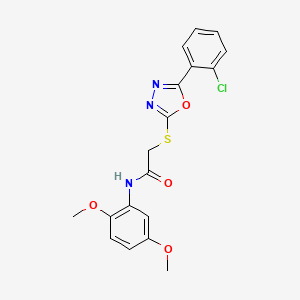
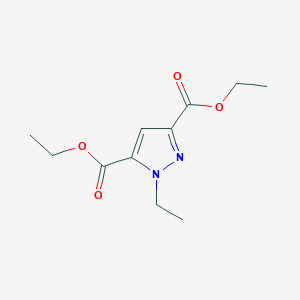
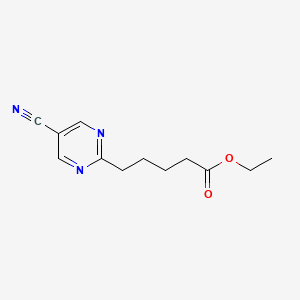
![(5-Aminobenzo[d]isoxazol-3-yl)methanol](/img/structure/B11772746.png)
